8-Amino-7-methylquinoline-2-carboxylic acid
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Overview
Description
8-Amino-7-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H10N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of an amino group at the 8th position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-7-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as molecular iodine or silica gel, and can be carried out under solvent-free conditions or using eco-friendly solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultraviolet irradiation-promoted synthesis are employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Quinoline alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
8-Amino-7-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-amino-7-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
7-Methylquinoline: A simpler derivative with fewer functional groups, used in organic synthesis.
2-Aminoquinoline: Similar structure but lacks the carboxylic acid group, used in the synthesis of pharmaceuticals.
Uniqueness: 8-Amino-7-methylquinoline-2-carboxylic acid is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
8-amino-7-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-7-4-5-8(11(14)15)13-10(7)9(6)12/h2-5H,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBDIUKXRYEJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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